N-(2-chlorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a pyridinone ring, which is a type of heterocyclic compound, and several benzyl groups, which are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. It also contains benzyl groups attached to the ring, which could influence its reactivity and properties .Scientific Research Applications
- The compound’s structural features make it a potential candidate for cancer therapy. Researchers have investigated its effects on tumor cell growth, apoptosis (programmed cell death), and inhibition of angiogenesis (blood vessel formation). Preclinical studies suggest that it may interfere with cancer cell signaling pathways, making it an interesting target for further investigation .
- N-(2-chlorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide has been studied for its potential cardiovascular benefits. It may modulate calcium channels, affecting blood pressure and heart function. Researchers explore its role in preventing or managing hypertension, arrhythmias, and other cardiovascular disorders .
- The compound’s interactions with neurotransmitter receptors and ion channels have piqued interest in neurology. It could potentially impact conditions like epilepsy, Alzheimer’s disease, and neuropathic pain. Investigations focus on its neuroprotective effects and ability to modulate neuronal excitability .
- Inflammation plays a crucial role in various diseases. N-(2-chlorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide has been studied for its anti-inflammatory potential. Researchers explore its effects on cytokines, immune cells, and inflammatory pathways .
- Preliminary studies suggest that this compound exhibits antimicrobial properties. Researchers investigate its efficacy against bacteria, fungi, and viruses. It may serve as a lead compound for developing new antimicrobial agents .
- The compound’s impact on metabolic pathways, including glucose regulation and lipid metabolism, is under scrutiny. Researchers explore its potential in managing diabetes, obesity, and related conditions .
- Computational approaches and structure-activity relationship studies guide drug design. Researchers modify the compound to enhance its pharmacological properties, aiming for improved efficacy and reduced side effects .
- Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for drug development. Toxicological studies assess its safety profile and potential adverse effects .
Anticancer Research
Cardiovascular Health
Neurological Disorders
Anti-Inflammatory Properties
Antimicrobial Activity
Metabolic Disorders
Chemical Biology and Drug Design
Pharmacokinetics and Toxicology
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O4/c23-18-7-3-1-5-15(18)10-25-22(29)12-26-11-21(20(28)9-17(26)13-27)30-14-16-6-2-4-8-19(16)24/h1-9,11,27H,10,12-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSEONGOFCBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide |
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